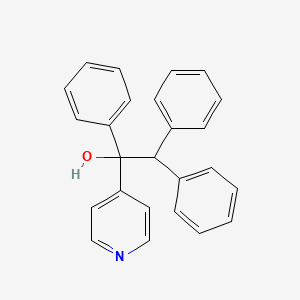![molecular formula C17H19ClS2 B14628776 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene CAS No. 56056-66-7](/img/structure/B14628776.png)
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:
Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products
Substitution Products: Aminomethyl or thiomethyl derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced benzene derivatives
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
- 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene
Uniqueness
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
56056-66-7 |
|---|---|
Molecular Formula |
C17H19ClS2 |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
CUHWKLOIQAPCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


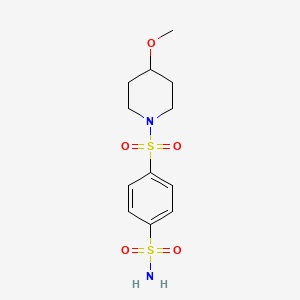

![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
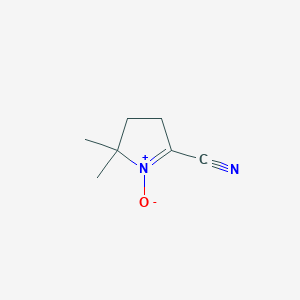
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
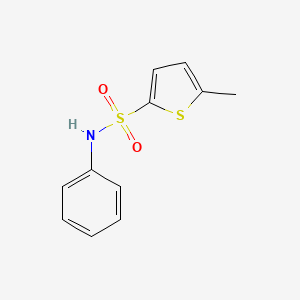
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)

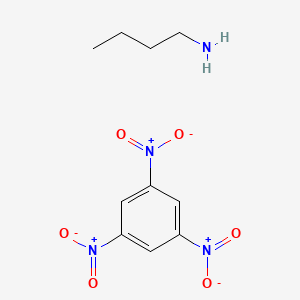
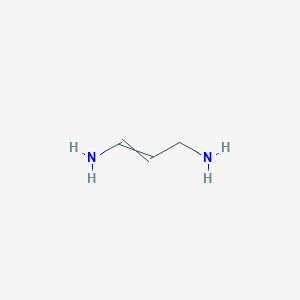
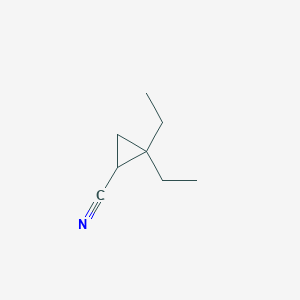
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
